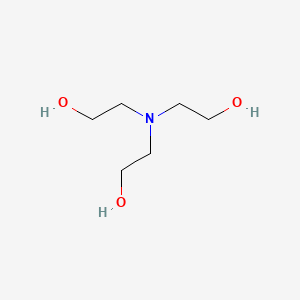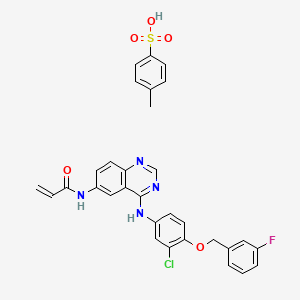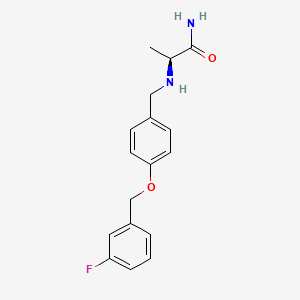
Safinamide
Übersicht
Beschreibung
Safinamid ist ein neuartiges Anti-Parkinson-Medikament mit potenziellen anti-dyskinetischen Eigenschaften. Es wird hauptsächlich als Zusatzbehandlung bei Parkinson-Krankheit eingesetzt, insbesondere während "Off"-Episoden, wenn die Wirkung von Levodopa nachlässt . Safinamid hat mehrere Wirkmechanismen, darunter die Hemmung der Monoaminoxidase B, die eine entscheidende Rolle beim Abbau von Dopamin spielt .
Wissenschaftliche Forschungsanwendungen
Safinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying monoamine oxidase B inhibitors.
Biology: Investigated for its neuroprotective and neurorescuing effects in animal models.
Industry: Used in the pharmaceutical industry for the development of anti-parkinsonian drugs.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Safinamid umfasst mehrere wichtige Schritte. Ein Verfahren beinhaltet die Reaktion von 4-(3-Fluorbenzyloxy)benzaldehyd mit Ammoniakpropionamid in Gegenwart von Methanol und Natriumcyanoborhydrid . Die Reaktion wird bei Temperaturen zwischen 0 und 60 Grad Celsius für 2 bis 4 Stunden gesteuert. Die organische Phase wird dann einer Kühlkristallisation, Filtration und Trocknung unterzogen, um hochreines Safinamid zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Herstellung von Safinamidmesilat das Zugeben einer konzentrierten organischen Phase zu einem organischen Lösungsmittel unter Stickstoffschutz, gefolgt von Erhitzen und Abkühlen in kontrollierter Weise. Die Lösung wird dann einer Reinigung und Kristallisation unterzogen, um das Zielprodukt zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Safinamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Safinamid kann zu Safinamidsäure oxidiert werden.
Reduktion: Reduktionsreaktionen können Safinamid in seine freie Alkali-Form umwandeln.
Substitution: Safinamid kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Natriumcyanoborhydrid wird häufig für Reduktionsreaktionen verwendet.
Substitution: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Safinamidsäure.
Reduktion: Safinamid freies Alkali.
Substitution: Verschiedene Safinamidderivate.
Wissenschaftliche Forschungsanwendungen
Safinamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung zur Untersuchung von Monoaminoxidase-B-Hemmern verwendet.
Biologie: Untersucht hinsichtlich seiner neuroprotektiven und neurorettungsfördernden Wirkungen in Tiermodellen.
Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung von Anti-Parkinson-Medikamenten eingesetzt.
Wirkmechanismus
Safinamid übt seine Wirkungen über mehrere Mechanismen aus:
Hemmung der Monoaminoxidase B: Safinamid hemmt selektiv und reversibel die Monoaminoxidase B, verhindert den Abbau von Dopamin und erhöht seine Verfügbarkeit im Gehirn.
Blockade von spannungsabhängigen Natrium- und Calciumkanälen: Safinamid blockiert diese Kanäle, reduziert die Freisetzung von Glutamat und bietet neuroprotektive Wirkungen.
Hemmung der Glutamatfreisetzung: Durch die Hemmung der Glutamatfreisetzung trägt Safinamid dazu bei, die Exzitotoxizität zu modulieren und Neuronen zu schützen.
Analyse Chemischer Reaktionen
Types of Reactions
Safinamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound acid.
Reduction: Reduction reactions can convert this compound to its free alkali form.
Substitution: This compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium cyanoborohydride is commonly used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: this compound acid.
Reduction: this compound free alkali.
Substitution: Various this compound derivatives.
Wirkmechanismus
Safinamide exerts its effects through multiple mechanisms:
Inhibition of Monoamine Oxidase B: This compound selectively and reversibly inhibits monoamine oxidase B, preventing the breakdown of dopamine and increasing its availability in the brain.
Blockade of Voltage-Dependent Sodium and Calcium Channels: This compound blocks these channels, reducing the release of glutamate and providing neuroprotective effects.
Inhibition of Glutamate Release: By inhibiting glutamate release, this compound helps to modulate excitotoxicity and protect neurons.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Selegilin: Ein weiterer Monoaminoxidase-B-Hemmer, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Rasagilin: Ein selektiver Monoaminoxidase-B-Hemmer mit neuroprotektiven Eigenschaften.
Einzigartigkeit von Safinamid
Mehrere Wirkmechanismen: Im Gegensatz zu Selegilin und Rasagilin verfügt Safinamid über zusätzliche Wirkmechanismen, darunter die Blockade von Natrium- und Calciumkanälen und die Hemmung der Glutamatfreisetzung.
Reversible Hemmung: Safinamid bietet eine reversible Hemmung der Monoaminoxidase B, was im Vergleich zu irreversiblen Hemmern möglicherweise ein anderes Sicherheitsprofil bietet.
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGRZFTLSKBAP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601010282 | |
| Record name | Safinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Safinamide is a unique molecule with multiple mechanisms of action and a very high therapeutic index. It combines potent, selective, and reversible inhibition of MAO-B with blockade of voltage-dependent Na+ and Ca2+ channels and inhibition of glutamate release. Safinamide has neuroprotective and neurorescuing effects in MPTP-treated mice, in the rat kainic acid, and in the gerbil ischemia model. | |
| Record name | Safinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133865-89-1 | |
| Record name | Safinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safinamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Safinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-{4-[(3-Fluorbenzyl)oxy]benzyl}-L-alaninamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ENL74SIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)
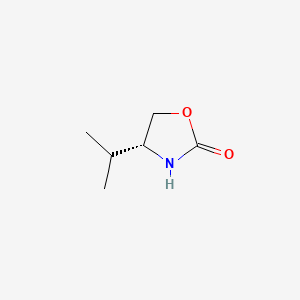
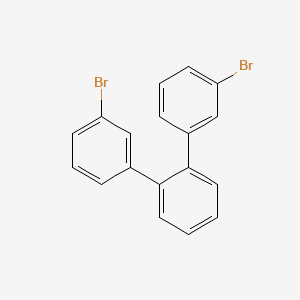
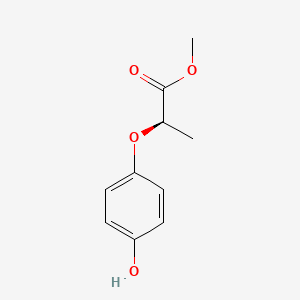
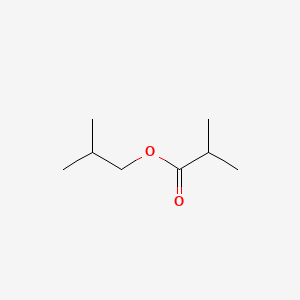
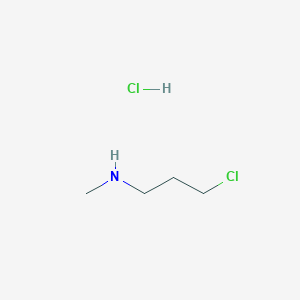
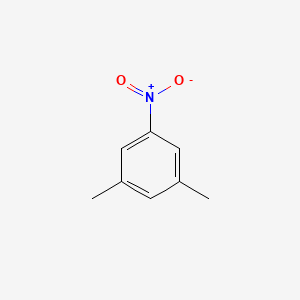
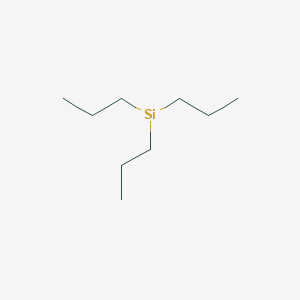


![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1662117.png)
